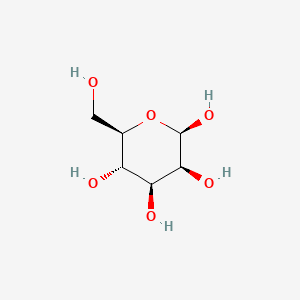

beta-D-Mannopyranose

Übersicht

Beschreibung

Beta-D-Mannose: is a monosaccharide, a simple sugar that is a stereoisomer of glucose. It is an epimer of glucose at the C-2 position, meaning it differs from glucose only in the configuration around one specific carbon atom. Beta-D-Mannose is naturally found in various plants and is a component of the polysaccharide mannan. It is known for its low-calorie and non-toxic features, making it widely used in food, medicine, cosmetics, and food-additive industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis often involves the isomerization of glucose under specific conditions. Enzymatic conversion, on the other hand, utilizes enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert other sugars into beta-D-Mannopyranose .

Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic hydrolysis. This method involves the use of microbial enzymes to break down mannan, a polysaccharide found in plant cell walls, into this compound. The enzymes used in this process include beta-mannanase, which hydrolyzes the beta-1,4-glycosidic bonds in mannan .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.

Common Reagents and Conditions:

Oxidation: Beta-D-Mannose can be oxidized using reagents such as nitric acid or hypohalites to form mannose acids.

Reduction: Reduction of beta-D-Mannopyranose can be achieved using sodium borohydride, resulting in the formation of mannitol.

Major Products: The major products formed from these reactions include mannose acids, mannitol, and various mannose derivatives that have applications in different industries .

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

Beta-D-mannopyranose is characterized by its molecular formula and a molecular weight of 180.16 g/mol. It exists primarily in a pyranose form, which is crucial for its interactions in biological systems. Its structure allows it to participate in various biochemical reactions and serve as a building block for more complex carbohydrates.

Biochemical Applications

2.1 Role as an Epitope

This compound serves as an epitope in glycoproteins and glycolipids, playing a critical role in cell recognition processes. Its presence on the surface of cells can influence immune responses and pathogen recognition, making it significant in immunology and vaccine development .

2.2 Impact on Health

Research has indicated that this compound may have beneficial effects on human health, particularly in the context of diabetes management. Studies suggest that it can enhance insulin sensitivity and improve glucose metabolism, making it a candidate for dietary supplements aimed at controlling blood sugar levels .

Pharmaceutical Applications

3.1 Drug Delivery Systems

This compound derivatives are being explored as carriers in drug delivery systems due to their biocompatibility and ability to interact with specific receptors on cell surfaces. This property can enhance the targeted delivery of therapeutic agents, particularly in cancer treatment .

3.2 Antiviral Properties

Research has shown that this compound can inhibit the replication of certain viruses by interfering with their ability to bind to host cells. This application is particularly relevant in developing antiviral drugs .

Food Science Applications

4.1 Prebiotic Potential

This compound is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. This application is crucial for improving gut health and enhancing the overall microbiome balance .

4.2 Food Preservation

In food science, this compound can be used as a natural preservative due to its antimicrobial properties. Its incorporation into food products can extend shelf life while maintaining safety and quality .

Materials Science Applications

5.1 Biodegradable Polymers

This compound is utilized in the synthesis of biodegradable polymers, which are essential for developing sustainable materials that minimize environmental impact. These polymers can be used in packaging and medical applications where biodegradability is crucial .

5.2 Nanotechnology

Recent advancements have seen this compound being integrated into nanotechnology applications for drug delivery systems and biosensors, enhancing their effectiveness through improved biocompatibility and targeting capabilities .

Case Studies

Wirkmechanismus

The mechanism of action of beta-D-Mannopyranose involves its ability to inhibit bacterial adhesion to the urothelium. This is particularly useful in preventing urinary tract infections. Beta-D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from attaching to the urinary tract lining and thereby reducing the risk of infection .

Vergleich Mit ähnlichen Verbindungen

Alpha-D-Mannose: Another stereoisomer of mannose, differing in the configuration around the anomeric carbon.

Glucose: An epimer of mannose at the C-2 position.

Fructose: A ketohexose that is structurally similar to mannose but differs in the position of the carbonyl group.

Uniqueness of Beta-D-Mannose: Beta-D-Mannose is unique due to its specific configuration, which allows it to interact with certain biological molecules and enzymes in a way that other sugars cannot. This unique interaction is the basis for its applications in preventing bacterial adhesion and its role in glycoprotein synthesis .

Biologische Aktivität

Beta-D-mannopyranose is a six-membered cyclic sugar and an important member of the aldohexose series. It plays a significant role in various biological processes, including its involvement in glycoprotein synthesis, immune recognition, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is characterized by its specific configuration and conformational dynamics. The most stable conformation is the (4)C(1) chair form, which has implications for its biological interactions. Computational studies have shown that different conformations of this compound exhibit varying energetic profiles, influencing its reactivity and interactions with enzymes and receptors .

Biological Functions

1. Glycoprotein Synthesis

- This compound is critical in glycoprotein biosynthesis within the endoplasmic reticulum (ER). It participates in the transfer of mannose residues to nascent glycoproteins during their co-translational modification. This process is essential for proper protein folding and function .

2. Immune Recognition

- The innate immune system recognizes exposed mannose residues on pathogens, such as yeasts and viruses. For instance, HIV utilizes mannose-rich glycans on its surface to evade immune detection, highlighting the importance of this compound in pathogen-host interactions .

3. Enzymatic Interactions

- This compound serves as a substrate for various glycosidases and mannosidases. Studies have shown that it can influence enzyme activity through competitive inhibition or substrate preference. For example, research utilizing docking simulations revealed that this compound could bind to specific sites on mannosidases, affecting their catalytic efficiency .

Case Study: Enzyme Interactions

A study investigated the binding dynamics of this compound with mannosidase I, revealing that it follows a specific conformational pathway during enzyme catalysis. The analysis indicated that certain conformers of this compound preferentially dock at the enzyme's active site, influencing product formation and enzyme kinetics .

Table 1: Summary of Biological Activities

Therapeutic Implications

Recent research has explored the potential therapeutic applications of this compound in drug design and development. Its ability to modulate immune responses makes it a candidate for adjuvants in vaccines or therapies targeting viral infections. Additionally, modifications of this compound derivatives have shown promise in enhancing drug delivery systems due to their biocompatibility and ability to interact with cellular receptors .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.